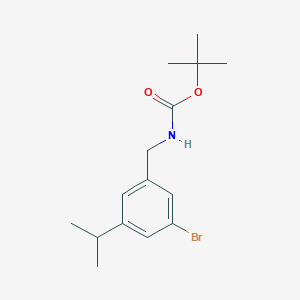
Chlorhydrate d'acétate de 1-(diméthylamino)propan-2-yle
Vue d'ensemble
Description
1-(Dimethylamino)propan-2-yl acetate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: 1-(Dimethylamino)propan-2-yl acetate hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Biology: It has applications in biological research as a reagent for modifying biological molecules and studying biochemical pathways .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical compounds, including potential drugs for various diseases .
Industry: The compound is used in the production of polymers and as a stabilizer in certain chemical processes .
Mécanisme D'action
Target of Action
It is known that the compound is a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake . This suggests that it may interact with cellular mechanisms involved in the metabolism of choline, a vital nutrient necessary for numerous bodily functions.
Mode of Action
As an inhibitor of choline uptake, it likely interacts with the transporters responsible for choline absorption in cells, thereby affecting the availability of choline for various cellular processes .
Biochemical Pathways
The inhibition of choline uptake by 1-(Dimethylamino)propan-2-yl acetate hydrochloride can affect several biochemical pathways. Choline is a precursor for the neurotransmitter acetylcholine and is also involved in lipid metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes. Therefore, the compound’s action could potentially impact neurotransmission and cellular structure and function .
Result of Action
The molecular and cellular effects of 1-(Dimethylamino)propan-2-yl acetate hydrochloride’s action would depend on its specific targets and mode of action. As an inhibitor of choline uptake, it could potentially alter cellular functions dependent on choline, leading to changes in neurotransmission and cell membrane integrity .
Analyse Biochimique
Biochemical Properties
1-(Dimethylamino)propan-2-yl acetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit choline uptake, which can affect the activity of enzymes involved in choline metabolism . Additionally, it has been observed to protect against mechlorethamine cytotoxicity, indicating its potential role in modulating cellular responses to toxic agents .
Cellular Effects
The effects of 1-(Dimethylamino)propan-2-yl acetate hydrochloride on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of choline uptake can lead to alterations in phospholipid metabolism, which is crucial for maintaining cell membrane integrity and function . Furthermore, its protective effects against cytotoxic agents suggest that it may play a role in enhancing cell survival under stress conditions .
Molecular Mechanism
At the molecular level, 1-(Dimethylamino)propan-2-yl acetate hydrochloride exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in choline metabolism, thereby affecting the synthesis and turnover of phospholipids . This inhibition can lead to changes in gene expression related to lipid metabolism and cell membrane dynamics. Additionally, the compound’s protective effects against cytotoxic agents may involve the activation of cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Dimethylamino)propan-2-yl acetate hydrochloride can change over time. The stability and degradation of this compound are important factors to consider in experimental designs. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Dimethylamino)propan-2-yl acetate hydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular metabolism without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and alterations in cellular function . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(Dimethylamino)propan-2-yl acetate hydrochloride is involved in several metabolic pathways, particularly those related to choline metabolism. It interacts with enzymes such as choline acetyltransferase and choline kinase, affecting the synthesis and turnover of acetylcholine and phosphatidylcholine . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 1-(Dimethylamino)propan-2-yl acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through choline transporters, which facilitate its accumulation in cellular compartments . Its localization and distribution can influence its biochemical activity and effects on cellular processes.
Subcellular Localization
1-(Dimethylamino)propan-2-yl acetate hydrochloride is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct the compound to specific organelles, where it can exert its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Epoxide Route: One common method involves the reaction of epoxide with dimethylamine .
Chlorohydrin Route: Another method involves the reaction of chlorohydrin with dimethylamine .
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids , while reduction may yield alcohols .
Comparaison Avec Des Composés Similaires
1-Dimethylamino-2-propanol: (CAS: 108-16-7)
2-Chloro-1-dimethylamino propane hydrochloride: (CAS: 584-49-0)
Comparison: 1-(Dimethylamino)propan-2-yl acetate hydrochloride is unique due to its acetate group, which imparts different chemical properties compared to similar compounds like 1-Dimethylamino-2-propanol. The presence of the acetate group can influence its reactivity and interactions in chemical and biological systems .
Propriétés
IUPAC Name |
1-(dimethylamino)propan-2-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(5-8(3)4)10-7(2)9;/h6H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACOMBWJSRSPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
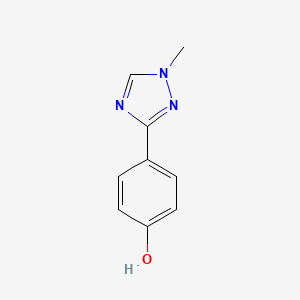
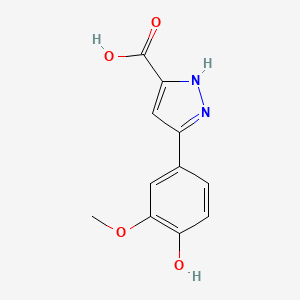
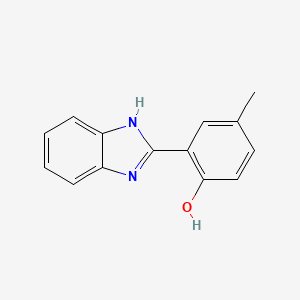
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)
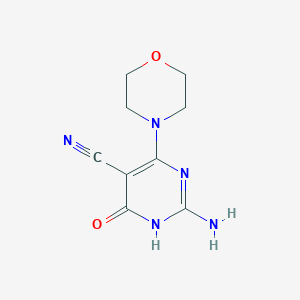
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)
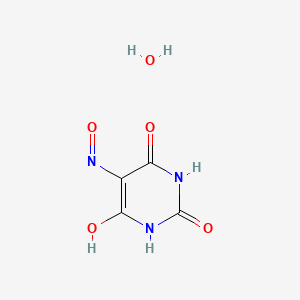

![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
